2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Catalog No.
S15522543
CAS No.
M.F
C18H13NO5
M. Wt
323.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indo...

Product Name

2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

IUPAC Name

phenacyl 2-(2,3-dioxoindol-1-yl)acetate

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H13NO5/c20-15(12-6-2-1-3-7-12)11-24-16(21)10-19-14-9-5-4-8-13(14)17(22)18(19)23/h1-9H,10-11H2

InChI Key

YALGZZHKCHBKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O

2-Oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a complex organic compound characterized by its unique structural features, including a phenyl group and an indole moiety. The compound is noted for its potential applications in medicinal chemistry due to its diverse biological activities. Its molecular formula is C17H15N1O4C_{17}H_{15}N_{1}O_{4}, and it possesses a molar mass of approximately 299.31 g/mol. The compound's structure includes a ketone functional group and an acetate moiety, contributing to its reactivity and interaction with various biological targets.

The chemical reactivity of 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is primarily influenced by its carbonyl groups. It can undergo several reactions, including:

  • Alkaline Hydrolysis: The compound can be hydrolyzed in basic solutions, where the carbonyl groups participate in the reaction mechanism. This process often involves the formation of five-membered ring intermediates that stabilize the transition state during hydrolysis .
  • Cyclization Reactions: The compound can also participate in cyclization reactions with amines to form substituted oxazoles, demonstrating its versatility in synthetic organic chemistry .

Research indicates that 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Antioxidant Activity: It has been noted for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Several methods have been developed for synthesizing 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate:

  • Condensation Reactions: One common approach involves the condensation of 2-hydroxyacetophenone with other reagents such as carbon disulfide and bromoethane under specific conditions (e.g., heating at 35 °C) to yield the desired product .
  • Metal-Free Synthesis: Recent studies have explored metal-free strategies for synthesizing this compound through innovative pathways that enhance efficiency and reduce environmental impact .

The applications of 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate span various fields:

  • Pharmaceutical Development: Due to its biological activities, this compound is being investigated for potential use in drug formulation aimed at treating infections and oxidative stress-related conditions.
  • Synthetic Chemistry: It serves as a valuable intermediate in organic synthesis for developing more complex molecular architectures.

Interaction studies have focused on understanding how 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate interacts with biological macromolecules. These studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinities and orientations of the compound with various target proteins.
  • In Vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.

Several compounds share structural similarities with 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(2-Oxo-2-phenylethyl)acetamideContains an acetamide groupUsed as an intermediate in pharmaceutical synthesis
2-OxoindoleIndole structure with a keto groupKnown for its role in various biological pathways
Phenacyl acetateAcetate derivative with phenyl groupExhibits distinct pharmacological properties

The uniqueness of 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate lies in its dual functionality as both an indole derivative and a phenacyl acetate, which may enhance its reactivity and biological interactions compared to other similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

323.07937252 g/mol

Monoisotopic Mass

323.07937252 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-14-2024

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